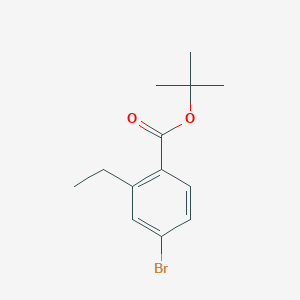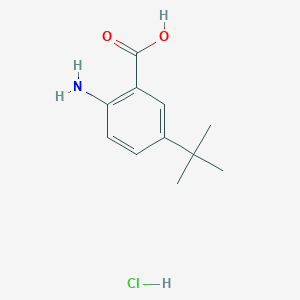
N-Boc-D-Methionine sulfoximine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-D-Methionine sulfoximine is a derivative of methionine sulfoximine, which is known for its role as an inhibitor of glutamine synthetase. This compound is of significant interest in medicinal and biological chemistry due to its unique chemical properties and biological activity. The N-Boc (tert-butoxycarbonyl) group is often used to protect the amino group during chemical synthesis, making this compound a valuable intermediate in various synthetic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of rhodium-catalyzed nitrene transfer to sulfoxides, which allows for the formation of N-protected sulfoximines under mild conditions . Another approach utilizes hypervalent iodine-mediated NH transfer reactions, which have been widely applied in the synthesis of sulfoximines and sulfonimidamides .
Industrial Production Methods: Industrial production of N-Boc-D-Methionine sulfoximine may involve continuous flow synthesis techniques, which offer high productivity and scalability. For example, the continuous flow synthesis of methionine sulfoximine and its derivatives has been shown to achieve significant yields and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: N-Boc-D-Methionine sulfoximine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form sulfoximine derivatives, and it can also participate in cross-coupling reactions with arylboronic acid reagents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include copper(II) salts for N-H cross-coupling reactions, and potassium hydroxide for NH-alkylation reactions . The reaction conditions are typically mild, allowing for selective modifications without affecting other functional groups.
Major Products: The major products formed from the reactions of this compound include various N-alkyl and N-aryl sulfoximine derivatives, which can be further elaborated for use in medicinal chemistry and biological research .
Aplicaciones Científicas De Investigación
N-Boc-D-Methionine sulfoximine has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of complex molecules. In biology, it serves as a tool for studying enzyme inhibition, particularly glutamine synthetase . In medicine, the compound is investigated for its potential therapeutic effects, including its role in preventing excitotoxicity by inhibiting glutamate production in the brain . Additionally, this compound is used in the development of bioorthogonal chemistry techniques, allowing for selective modifications of biomolecules .
Mecanismo De Acción
The mechanism of action of N-Boc-D-Methionine sulfoximine involves its phosphorylation by glutamine synthetase. The resulting product acts as a transition state analog that inhibits the enzyme by preventing the diffusion of the phosphorylated compound from the active site . This inhibition leads to a decrease in glutamate production, which can prevent excitotoxicity and has potential therapeutic applications in neurodegenerative diseases .
Comparación Con Compuestos Similares
N-Boc-D-Methionine sulfoximine is similar to other sulfoximine compounds, such as buthionine sulfoximine and glufosinate. it is unique in its specific inhibition of glutamine synthetase and its use of the N-Boc protecting group, which allows for selective modifications during synthesis . Other similar compounds include sulfonimidamides, which share structural similarities but differ in their biological activities and applications .
List of Similar Compounds:- Buthionine sulfoximine
- Glufosinate
- Sulfonimidamides
This compound stands out due to its specific inhibitory effects and its versatility in synthetic chemistry, making it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(methylsulfonimidoyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O5S/c1-10(2,3)17-9(15)12-7(8(13)14)5-6-18(4,11)16/h7,11H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-,18?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYTVKVSNLWUMP-XNQUEAFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=N)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCS(=N)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














